5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-
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Overview
Description
5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl- is a chemical compound that belongs to the isoxazolone family Isoxazolones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Aminocoumarin: Known for its biological activities and used in organic synthesis.
Quinazolinone Derivatives: Exhibits antimicrobial and biofilm inhibition effects.
Uniqueness
Its versatility in undergoing various chemical reactions and its broad range of scientific research applications further highlight its uniqueness compared to similar compounds .
Properties
CAS No. |
61194-91-0 |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-(diethylaminomethyl)-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H18N2O2/c1-3-16(4-2)10-12-13(15-18-14(12)17)11-8-6-5-7-9-11/h5-9,15H,3-4,10H2,1-2H3 |
InChI Key |
ZZZWYYLUZLLNGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(NOC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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